molecular formula C7H8F3N3O2S B6219411 N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine CAS No. 2751621-33-5

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine

Cat. No.: B6219411
CAS No.: 2751621-33-5
M. Wt: 255.2
InChI Key:
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Description

N,N-Dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine (DMTP) is a novel, small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway, and inhibition of this enzyme can lead to a variety of biological effects. DMTP has been used in a number of scientific research applications, including biochemical and physiological studies, and has been found to have potential for use in laboratory experiments.

Scientific Research Applications

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine has been used in a number of scientific research applications, including biochemical and physiological studies. It has been used to study the role of DHFR in folate metabolism, and its effects on cell growth and proliferation. Additionally, it has been used to study the effects of DHFR inhibition on the development of certain types of cancer.

Mechanism of Action

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine acts as an inhibitor of DHFR by binding to the active site of the enzyme and preventing the formation of the enzyme-substrate complex. This inhibition of DHFR leads to a decrease in the amount of folate available for metabolism, which can have a variety of effects, depending on the type of cell or organism being studied.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the growth and proliferation of certain types of cancer cells. Additionally, it has been found to have an inhibitory effect on the production of certain enzymes involved in folate metabolism, as well as an inhibitory effect on the activity of certain proteins involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine has been found to have a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is cost-effective. Additionally, it has been found to be relatively stable in solution, making it suitable for long-term experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it has been found to have a relatively low solubility in water, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine in scientific research. For example, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes involved in folate metabolism. Additionally, further research could be conducted to explore its potential as an inhibitor of other proteins involved in cell growth and proliferation. Finally, further research could be conducted to explore its potential as a tool for studying the effects of DHFR inhibition on various diseases and disorders.

Synthesis Methods

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is synthesized through a two-step process. The first step involves the synthesis of the intermediate, 5-trifluoromethanesulfonylpyrimidin-2-amine (TFMPA), which is formed by the reaction of 5-trifluoromethanesulfonyl chloride and pyrimidin-2-amine. The second step involves the reaction of TFMPA with dimethylformamide (DMF) to form this compound. This two-step synthesis method has been found to be both efficient and cost-effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-diaminopyrimidine", "trifluoromethanesulfonic anhydride", "dimethylamine", "acetonitrile", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2,4-diaminopyrimidine is dissolved in acetonitrile and reacted with trifluoromethanesulfonic anhydride to form N,N-dimethyl-5-trifluoromethanesulfonylpyrimidine.", "Step 2: The resulting product from step 1 is then dissolved in a mixture of dimethylamine and acetonitrile and heated to reflux.", "Step 3: Sodium bicarbonate is added to the reaction mixture to neutralize the excess trifluoromethanesulfonic acid.", "Step 4: The reaction mixture is then filtered and the solvent is removed under reduced pressure to yield N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine as a white solid." ] }

2751621-33-5

Molecular Formula

C7H8F3N3O2S

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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